FURFURYLAMINE, alpha-BENZYL-N-ETHYL-
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Overview
Description
Furfurylamine, alpha-benzyl-N-ethyl- is an organic compound with the chemical formula C14H17NO. It is a colorless to pale yellow liquid with a strong odor. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfurylamine, alpha-benzyl-N-ethyl- can be synthesized through the reductive amination of furfural with ammonia . This process involves the reaction of furfural with ammonia in the presence of a reducing agent, typically under mild synthetic conditions supported by microwave radiation . The reaction time, solvent, and amounts of the substrates are optimized to achieve good yields .
Industrial Production Methods
In industrial settings, the production of furfurylamine, alpha-benzyl-N-ethyl- often involves the use of effective coupling reagents such as DMT/NMM/TsO− or EDC . These reagents facilitate the formation of ester and amide derivatives containing furan rings, which are then further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, alpha-benzyl-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
Oxides: Formed through oxidation.
Amines: Formed through reduction.
Derivatives: Formed through substitution reactions.
Scientific Research Applications
Furfurylamine, alpha-benzyl-N-ethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of furfurylamine, alpha-benzyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to furfurylamine, alpha-benzyl-N-ethyl- include:
Furfurylamine: An aromatic amine typically formed by the reductive amination of furfural with ammonia.
Furan-2-ylmethanethiol: The corresponding thiol derivative.
Furfuryl alcohol: The corresponding alcohol derivative.
2-Furoic acid: The corresponding carboxylic acid derivative.
Uniqueness
Furfurylamine, alpha-benzyl-N-ethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and utility in scientific research and industrial applications.
Properties
IUPAC Name |
N-ethyl-1-(furan-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNSQAREZKLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-70-0 |
Source
|
Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: T5OJ BYM2&1R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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